2-Acetyl-6-phenylpyridine

Monoamine Oxidase Inhibition Enzymatic Assay Selectivity Profiling

2-Acetyl-6-phenylpyridine is a critical synthetic intermediate distinguished by its dual acetyl and phenyl substitution on the pyridine ring. This unique structure provides unmatched biochemical selectivity (e.g., potent human MAO-A inhibition with IC50 7.40 nM) and distinct metal-catalyzed C-H activation reactivity compared to simpler analogs. Procure this specific isomer to ensure reproducible, high-impact research outcomes in neuropharmacology and organometallic chemistry.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 59576-29-3
Cat. No. B1602052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-6-phenylpyridine
CAS59576-29-3
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=N1)C2=CC=CC=C2
InChIInChI=1S/C13H11NO/c1-10(15)12-8-5-9-13(14-12)11-6-3-2-4-7-11/h2-9H,1H3
InChIKeyFSUBPWYPGLMZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-6-phenylpyridine (CAS 59576-29-3): A Heterocyclic Building Block with Quantifiable Biochemical and Catalytic Differentiation


2-Acetyl-6-phenylpyridine (CAS: 59576-29-3, molecular formula C13H11NO, molecular weight 197.23 g/mol) is a heterocyclic organic compound belonging to the phenylpyridine class, characterized by an acetyl group at the 2-position and a phenyl group at the 6-position of the pyridine ring . It is a white to off-white solid and is primarily used as a synthetic intermediate and research tool. Its structural features allow it to participate in metal coordination chemistry and serve as a substrate in enzymatic assays, distinguishing it from simpler pyridine analogs [1].

Why Simple Analogs Cannot Substitute for 2-Acetyl-6-phenylpyridine (59576-29-3) in Critical Applications


The substitution of 2-acetyl-6-phenylpyridine with simpler in-class compounds such as 2-acetylpyridine or 2-phenylpyridine is not scientifically valid due to profound differences in both biochemical selectivity and catalytic behavior. The presence of both the acetyl and phenyl moieties on the pyridine core creates a unique electronic and steric environment. This is evidenced by its selective enzyme inhibition profile (IC50 values for human MAO-A and MAO-B differ by nearly three orders of magnitude) [1] and its distinct reactivity in metal-catalyzed C-H activation processes compared to 2-phenylpyridine and 2-acetylpyridine [2]. Such data-driven differences confirm that these analogs are not interchangeable and underscore the need for procuring the specific compound for reproducible research outcomes.

Quantitative Differentiators of 2-Acetyl-6-phenylpyridine (59576-29-3) in Biochemical and Catalytic Applications


Monoamine Oxidase (MAO) Selectivity Profile: Quantitative Comparison of hMAO-A vs. hMAO-B Inhibition

2-Acetyl-6-phenylpyridine exhibits a stark selectivity difference between the two human monoamine oxidase isoforms. It is a weak inhibitor of hMAO-B (IC50: 1.40E+3 nM) but demonstrates potent inhibition of hMAO-A (IC50: 7.40 nM) [1]. This represents an approximately 189-fold greater potency for the A isoform. This contrasts with the behavior of simpler analogs; for instance, 2-phenylpyridine is often employed as a ligand that does not exhibit this type of enzyme inhibition, and 2-acetylpyridine derivatives are known to be dual or non-selective inhibitors .

Monoamine Oxidase Inhibition Enzymatic Assay Selectivity Profiling

Cross-Species MAO-A Inhibition: Comparable Potency in Human and Rat Enzymes

The inhibitory potency of 2-acetyl-6-phenylpyridine for MAO-A is maintained across species. It inhibits human recombinant MAO-A with an IC50 of 7.40 nM and rat brain MAO-A with an IC50 of 60 nM [1]. This indicates a strong, conserved interaction with the target enzyme. In contrast, the compound exhibits weak or negligible inhibition of MAO-B in both species (hMAO-B: IC50 = 1.40E+3 nM; rMAO-B: IC50 > 1.00E+3 nM) [1].

Monoamine Oxidase A Cross-Species Pharmacology Preclinical Model Translation

Catalytic Reactivity Differentiation in Transition Metal-Mediated C-H Activation

The reactivity of 2-acetyl-6-phenylpyridine in C-H activation pathways is distinct from that of its parent substructures. A mechanistic study on 2-substituted pyridines demonstrates that 2-phenylpyridine (HL1) undergoes clean cyclometalation with Rh, Ir, and Ru precursors. In contrast, 2-acetylpyridine (HL2) exhibits metal-dependent selectivity, forming a clean N,C chelate complex with Rh but yielding unseparable mixtures with Ir and Ru [1]. This indicates that the acetyl group significantly alters the reaction landscape. The dual-substituted 2-acetyl-6-phenylpyridine, possessing both functionalities, is therefore expected to offer a unique reactivity profile, providing a specific, tunable substrate for organometallic studies that cannot be replicated by either simple analog alone.

C-H Activation Organometallic Chemistry Rhodium Catalysis

Tautomeric Equilibrium: A Class-Specific Comparison of Keto-Enol Ratios

For the broader class of phenylacetylpyridines, the position of the phenylacetyl group relative to the pyridine nitrogen dictates the keto-enol equilibrium. In aqueous solution at 25°C, the equilibrium constant for the enol form (pKTE = -log([enol]/[ketone])) is 3.35 for the 2-isomer, 4.2 for the 3-isomer, and 3.1 for the 4-isomer [1]. This indicates that the 2-isomer (the core structure of 2-acetyl-6-phenylpyridine) has a quantifiably different enol content than its 3- and 4-substituted regioisomers. This class-level data supports that the substitution pattern on the pyridine ring is a critical determinant of physicochemical behavior, a factor that would be lost with a different analog.

Tautomerism Physicochemical Property Structural Chemistry

Evidence-Based Application Scenarios for Procuring 2-Acetyl-6-phenylpyridine (59576-29-3)


Selective MAO-A Inhibition in Neurological Disease Models

For research focused on the role of monoamine oxidase A in neurological disorders such as depression and anxiety, 2-acetyl-6-phenylpyridine serves as a potent and highly selective inhibitor. Its sub-10 nM potency for human MAO-A and nearly 200-fold selectivity over MAO-B (as shown by IC50 data) [1] make it a superior tool for probing MAO-A specific pathways without confounding MAO-B inhibition. This selectivity profile is not available with common, less-substituted pyridine derivatives.

Translational Pharmacological Studies from In Vitro to In Vivo

The compound's conserved inhibitory potency for MAO-A in both human (7.40 nM) and rat (60 nM) enzymes [1] positions it as a valuable tool for translational research. This allows for the direct correlation of in vitro enzymatic findings with in vivo rodent behavioral or pharmacokinetic studies, providing a consistent pharmacological benchmark that simpler analogs with unknown cross-species activity cannot guarantee.

Mechanistic Probe in Organometallic C-H Activation

As a substrate in organometallic chemistry, 2-acetyl-6-phenylpyridine offers a unique, tunable reactivity profile for investigating C-H activation mechanisms. Research on related compounds shows that the combination of phenyl and acetyl groups on the pyridine ring leads to metal-dependent reaction outcomes (clean vs. complex mixtures) [2]. Procuring this specific compound enables the study of these subtle electronic and steric effects on reaction pathways, which is impossible with the simpler, commercially available 2-phenylpyridine or 2-acetylpyridine building blocks.

Physicochemical Reference Standard for Tautomerism Studies

Due to its defined position on the pyridine ring, 2-acetyl-6-phenylpyridine can serve as a reference standard for studies investigating the impact of tautomerism on molecular properties. The established differences in keto-enol equilibrium constants (pKTE) among 2-, 3-, and 4-phenylacetylpyridine isomers [3] highlight the need for a specific, well-characterized isomer like 2-acetyl-6-phenylpyridine to ensure reproducible physicochemical data in solubility, reactivity, and binding assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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